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  • Product: 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid
  • CAS: 92190-51-7

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid Introduction 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid, a derivative of naphthalene, presents a molec...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid

Introduction

2-(Propan-2-yloxy)naphthalene-1-carboxylic acid, a derivative of naphthalene, presents a molecule of significant interest in the fields of medicinal chemistry and material science. Its structural architecture, featuring a bulky, lipophilic isopropoxy group on the naphthalene core, alongside a carboxylic acid moiety, suggests a unique combination of properties that can be pivotal in the design of novel therapeutic agents and functional materials. The strategic placement of the isopropoxy group at the 2-position and the carboxylic acid at the 1-position influences the molecule's steric and electronic characteristics, thereby dictating its solubility, acidity, and potential for intermolecular interactions.

Molecular Structure and Identification

The foundational aspect of understanding a compound's physicochemical profile begins with its molecular structure and unambiguous identification.

  • Chemical Name: 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid

  • Synonyms: 2-isopropoxy-1-naphthoic acid

  • CAS Number: 92190-51-7[1]

  • Molecular Formula: C₁₄H₁₄O₃[1]

  • Molecular Weight: 230.26 g/mol

The structure comprises a naphthalene ring system, which is inherently aromatic and planar. The carboxylic acid at the 1-position is a key functional group that imparts acidic properties and potential for hydrogen bonding. The isopropoxy group at the 2-position adds steric bulk and increases the lipophilicity of the molecule compared to its unsubstituted counterpart, 2-naphthoic acid.

Physicochemical Properties

The interplay of the naphthalene core and its substituents gives rise to the distinct physicochemical properties of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid.

Melting Point

The melting point is a critical parameter that provides insights into the purity and the crystalline packing of a solid. For the closely related compound, 2-naphthoic acid, the melting point is reported to be in the range of 185–187 °C[2]. The introduction of the isopropoxy group in 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid is expected to disrupt the crystal lattice packing that is present in the more planar 2-naphthoic acid. This disruption would likely lead to a lower melting point.

Experimental Protocol for Melting Point Determination

A standard and reliable method for determining the melting point is through capillary melting point apparatus.

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. The melting point is reported as this range.

The following diagram illustrates the workflow for melting point determination.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start powder Powder the dry sample start->powder pack Pack into capillary tube powder->pack place Place in apparatus pack->place heat Heat at a controlled rate place->heat observe Observe melting range heat->observe record Record melting point range observe->record end End record->end

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is a crucial parameter, especially in drug development, as it directly impacts bioavailability.

  • Aqueous Solubility: Naphthalene and its derivatives generally exhibit low water solubility[2]. The presence of the carboxylic acid group can increase aqueous solubility, particularly at pH values above its pKa, due to the formation of the more soluble carboxylate salt[2]. However, the lipophilic isopropoxy group and the naphthalene ring would significantly counteract this, leading to an overall expectation of poor water solubility.

  • Organic Solvent Solubility: The compound is expected to be soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents, a characteristic shared with its parent compound, 2-naphthol, which is soluble in simple alcohols and ethers[3][4].

Experimental Protocol for Equilibrium Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility.

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH, or an organic solvent) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acidity (pKa)

The pKa is a measure of the acidity of the carboxylic acid group. The pKa of 2-naphthoic acid is approximately 4.18[2][5]. The electronic effect of the isopropoxy group at the 2-position on the acidity of the carboxylic acid at the 1-position is expected to be minimal, as it is not a strong electron-donating or withdrawing group. Therefore, the pKa of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid is anticipated to be in a similar range, likely between 4 and 5.

Experimental Protocol for pKa Determination by Potentiometric Titration
  • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (typically n-octanol) and a polar solvent (water). It is a key indicator of a drug's ability to cross cell membranes. A computed XLogP3 value for the isomeric compound 5-propan-2-ylnaphthalene-1-carboxylic acid is 4.2, suggesting high lipophilicity[6]. The target molecule is expected to have a similarly high LogP value due to the presence of the naphthalene ring and the isopropoxy group.

Experimental Protocol for LogP Determination by Shake-Flask Method
  • System Preparation: n-Octanol and water are pre-saturated with each other.

  • Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are mixed in a separatory funnel and shaken vigorously to allow for partitioning.

  • Equilibration and Separation: The mixture is allowed to equilibrate, and the two phases are carefully separated.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

The following diagram illustrates the workflow for LogP determination.

LogP_Workflow start Start prep_solvents Pre-saturate n-octanol and water start->prep_solvents dissolve Dissolve compound in one phase prep_solvents->dissolve mix Mix phases in separatory funnel dissolve->mix equilibrate Equilibrate and separate phases mix->equilibrate analyze Analyze concentration in each phase equilibrate->analyze calculate Calculate LogP analyze->calculate end End calculate->end

Caption: Workflow for LogP Determination.

Summary of Physicochemical Properties
PropertyExpected Value/RangeMethod of Determination
Molecular Weight 230.26 g/mol Mass Spectrometry
Melting Point Likely < 185 °CCapillary Melting Point
Aqueous Solubility LowShake-Flask Method
pKa 4 - 5Potentiometric Titration
LogP High (estimated ~4.2)Shake-Flask Method

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and confirmation of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer[7].

  • C-H Stretch (Aromatic): Absorptions typically appear in the 3100-3000 cm⁻¹ region[7].

  • C-H Stretch (Aliphatic): Absorptions from the isopropoxy group will be observed in the 3000-2850 cm⁻¹ range[8].

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹[9].

  • C=C Stretch (Aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: Absorptions for the ether linkage and the carboxylic acid C-O bond will be present in the fingerprint region (1300-1000 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR

The ¹H NMR spectrum will provide detailed information about the proton environment:

  • Carboxylic Acid Proton (-COOH): A broad singlet far downfield, typically in the 10-13 ppm range.

  • Aromatic Protons: A series of multiplets in the 7.0-8.5 ppm region, corresponding to the protons on the naphthalene ring. The specific splitting patterns will depend on the substitution.

  • Isopropoxy Methine Proton (-OCH-): A septet in the 4.5-5.0 ppm region.

  • Isopropoxy Methyl Protons (-CH₃): A doublet around 1.3-1.5 ppm.

¹³C NMR

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom:

  • Carbonyl Carbon (-COOH): A signal in the 170-180 ppm range.

  • Aromatic Carbons: Multiple signals in the 110-150 ppm region. The carbon attached to the isopropoxy group will be shifted downfield.

  • Isopropoxy Methine Carbon (-OCH-): A signal around 70-75 ppm.

  • Isopropoxy Methyl Carbons (-CH₃): A signal in the 20-25 ppm range.

Conclusion

2-(Propan-2-yloxy)naphthalene-1-carboxylic acid is a molecule with physicochemical properties that are largely dictated by its aromatic naphthalene core, acidic carboxyl group, and lipophilic isopropoxy substituent. While specific experimental data for this compound is not extensively documented, a comprehensive understanding of its expected properties can be derived from the well-characterized parent compound, 2-naphthoic acid, and fundamental principles of physical organic chemistry. The provided experimental protocols offer a robust framework for the empirical determination of these crucial parameters, which are indispensable for its potential applications in drug discovery and material science. Further research to establish a complete experimental profile of this compound is warranted.

References

  • 2-Naphthoic acid - Grokipedia. (n.d.). Grokipedia. Retrieved March 24, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved March 24, 2026, from [Link]

  • Naphthalene Analysis and Tests Results. (n.d.). Scribd. Retrieved March 24, 2026, from [Link]

  • Methyl 2-(naphthalen-2-yloxy)propanoate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved March 24, 2026, from [Link]

  • To-determine-the-melting-point-of-organic-compounds-like-naphthalene-and-benzoic-acid. (n.d.). Scribd. Retrieved March 24, 2026, from [Link]

  • 2-Naphthalenecarboxylic acid. (n.d.). NIST WebBook. Retrieved March 24, 2026, from [Link]

  • Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. (2024). Molecules, 29(23), 5526. [Link]

  • Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. (2012). Molecules, 17(10), 12425-12436. [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.). Retrieved March 24, 2026, from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. [Link]

  • 2-Naphthoic acid. (n.d.). Wikipedia. Retrieved March 24, 2026, from [Link]

  • pKa values. (n.d.). Retrieved March 24, 2026, from [Link]

  • IR Absorption Table. (n.d.). Retrieved March 24, 2026, from [Link]

  • Table of Acids with Ka and pKa Values. (n.d.). Retrieved March 24, 2026, from [Link]

  • Approximate pKa chart of the functional groups. (n.d.). Retrieved March 24, 2026, from [Link]

  • 5-Propan-2-ylnaphthalene-1-carboxylic acid. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

  • 2-Naphthalenecarboxylic acid. (n.d.). NIST WebBook. Retrieved March 24, 2026, from [Link]

  • 1-Naphthoic acid. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

  • 2-(PROPAN-2-YLOXY)PROPANE | CAS 108-20-3. (n.d.). Matrix Fine Chemicals. Retrieved March 24, 2026, from [Link]

  • Thermochemical study of arenecarboxylic acids. (2005). ARKIVOC, 2005(9), 364-374. [Link]

  • 1-Naphthoic acid. (n.d.). Wikipedia. Retrieved March 24, 2026, from [Link]

  • Preparation of naphthalene carboxylic acids from alkyl-substituted tetrahydronaphthalenes. (1966). U.S.
  • 3-(prop-2-en-1-yloxy)naphthalene-2-carboxylic acid. (n.d.). NextSDS. Retrieved March 24, 2026, from [Link]

  • 2-(Propan-2-yloxy)naphthalene-1-carbaldehyde-885-24-5. (n.d.). Thoreauchem. Retrieved March 24, 2026, from [Link]

  • Showing Compound 2-Naphthol (FDB000877). (2010, April 8). FooDB. [Link]

  • Measurement and Correlation for Solubilities of Naphthalene in Acetone, Toluene, Xylene, Ethanol, Heptane, and 1-Butanol. (2014). Journal of Chemical & Engineering Data, 59(5), 1634-1639. [Link]

  • 2-Naphthol - Wikipedia. (2024, January 21). Scribd. [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the elucidation of molecular structures in the field of chemical and pharmaceutical sciences. For researchers and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the elucidation of molecular structures in the field of chemical and pharmaceutical sciences. For researchers and drug development professionals, a precise understanding of the NMR spectra of a molecule is fundamental to confirming its identity, purity, and conformational properties. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid, a substituted naphthalene derivative of interest in medicinal chemistry and material science.

The structural complexity of this molecule, arising from the substituted naphthalene ring system, presents a valuable case study for the application of fundamental NMR principles. We will dissect the expected chemical shifts, coupling constants, and multiplicities for each nucleus, grounding our assignments in established theory and empirical data from related structures. This document is intended to serve as a detailed reference for scientists engaged in the synthesis, characterization, and analysis of similar molecular scaffolds.

Molecular Structure and Numbering

A clear and systematic numbering of the atoms is crucial for unambiguous spectral assignment. The structure of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid is presented below with the IUPAC numbering convention for the naphthalene ring and designated labels for the substituent atoms.

Caption: Molecular structure of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid with atom numbering.

Experimental Considerations

To obtain high-quality NMR spectra for structural elucidation, the following experimental protocol is recommended.

Sample Preparation
  • Weigh approximately 10-20 mg of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent can influence the chemical shift of the carboxylic acid proton.[1][2][3]

  • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

NMR Data Acquisition
  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.

  • ¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

  • 2D NMR: For unambiguous assignment, especially of the aromatic protons and quaternary carbons, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

¹H NMR Spectral Assignments

The proton NMR spectrum of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene ring, the protons of the isopropyl group, and the acidic proton of the carboxylic acid. The predicted chemical shifts (δ) are given in parts per million (ppm) relative to TMS.

Aromatic Region (δ 7.0 - 9.0 ppm)

The six aromatic protons on the naphthalene ring will appear in this region. Their precise chemical shifts and multiplicities are determined by the electronic effects of the carboxylic acid and the isopropoxy substituents, as well as through-bond coupling with neighboring protons. In naphthalene itself, the protons at the α-positions (1, 4, 5, 8) are deshielded relative to those at the β-positions (2, 3, 6, 7).[4][5]

  • H-8: This proton is in the peri position to the electron-withdrawing carboxylic acid group at C-1. This steric compression and the electronic effect will cause a significant downfield shift, likely making it the most deshielded of the aromatic protons. It is expected to appear as a doublet.

  • H-4 & H-5: These protons are relatively distant from the substituents and will likely have chemical shifts closer to those of unsubstituted naphthalene, appearing as doublets or triplets depending on their coupling partners.

  • H-3: This proton is ortho to the electron-donating isopropoxy group and will be shielded, shifting it upfield. It will appear as a doublet, coupled to H-4.

  • H-6 & H-7: These protons are on the unsubstituted ring and will exhibit chemical shifts and coupling patterns typical for this part of the naphthalene system, likely appearing as a complex multiplet.

Aliphatic Region (δ 1.0 - 5.0 ppm)

The protons of the 2-propoxy group will be found in this region.

  • -CH (isopropyl, H-10): The methine proton of the isopropyl group is attached to the ether oxygen and is deshielded. It will appear as a septet due to coupling with the six equivalent methyl protons.

  • -CH₃ (isopropyl, H-11, H-12): The six protons of the two methyl groups are chemically equivalent and will appear as a doublet, coupled to the methine proton.

Carboxylic Acid Proton (δ 10.0 - 13.0 ppm)
  • -COOH (H-9): The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield.[6] Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.[1][7] In protic solvents, this peak may broaden or even disappear due to chemical exchange.[7]

Summary of Predicted ¹H NMR Assignments
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-88.5 - 9.0d1H~8.0
H-57.9 - 8.2d1H~8.0
H-47.8 - 8.0d1H~8.5
H-67.5 - 7.7m1H
H-77.3 - 7.5m1H
H-37.1 - 7.3d1H~8.5
-CH (H-10)4.6 - 4.9sept1H~6.0
-CH₃ (H-11, H-12)1.3 - 1.5d6H~6.0
-COOH (H-9)10.0 - 13.0br s1H

¹³C NMR Spectral Assignments

The ¹³C NMR spectrum will show 13 distinct signals, corresponding to the ten carbons of the naphthalene ring, the carbonyl carbon of the carboxylic acid, and the two types of carbons in the isopropyl group.

Aromatic Region (δ 110 - 160 ppm)

The ten carbons of the naphthalene ring will resonate in this region. The chemical shifts are influenced by the substituent effects.

  • C-1 & C-2: These carbons are directly attached to the substituents and their chemical shifts will be significantly affected. C-2, bonded to the electron-donating oxygen, will be shifted downfield. C-1, attached to the electron-withdrawing carboxyl group, will also be downfield.

  • C-9 & C-10 (Quaternary): The bridgehead carbons will have distinct chemical shifts.

  • Other Aromatic Carbons: The remaining six aromatic carbons will have chemical shifts that can be predicted based on established substituent chemical shift (SCS) effects for naphthalene derivatives.[8][9][10]

Carbonyl Carbon (δ 165 - 185 ppm)
  • -COOH (C-9): The carbonyl carbon of the carboxylic acid is highly deshielded and will appear in this characteristic downfield region.[6]

Aliphatic Region (δ 20 - 80 ppm)
  • -CH (C-10): The methine carbon of the isopropyl group, bonded to the ether oxygen, will be deshielded and appear in the range of 70-80 ppm.

  • -CH₃ (C-11, C-12): The two equivalent methyl carbons of the isopropyl group will be shielded and appear further upfield, typically in the 20-25 ppm range.

Summary of Predicted ¹³C NMR Assignments
CarbonPredicted Chemical Shift (δ, ppm)
-COOH (C-9)168 - 175
C-2155 - 160
C-1135 - 140
C-4a130 - 135
C-8a128 - 132
C-4127 - 130
C-5126 - 129
C-8125 - 128
C-6124 - 127
C-7122 - 125
C-3115 - 120
-CH (C-10)70 - 75
-CH₃ (C-11, C-12)21 - 24

2D NMR Correlation for Structural Verification

To definitively assign the ¹H and ¹³C NMR spectra, a suite of 2D NMR experiments is invaluable. The following diagram illustrates the key expected correlations.

2D_NMR_Correlations cluster_H ¹H Signals cluster_C ¹³C Signals H8 H-8 H7 H-7 H8->H7 COSY C8 C-8 H8->C8 HSQC C1 C-1 H8->C1 HMBC C9 C-9 (COOH) H8->C9 HMBC H6 H-6 H7->H6 COSY C7 C-7 H7->C7 HSQC H5 H-5 H6->H5 COSY C6 C-6 H6->C6 HSQC C5 C-5 H5->C5 HSQC H4 H-4 H3 H-3 H4->H3 COSY C4 C-4 H4->C4 HSQC C3 C-3 H3->C3 HSQC H3->C1 HMBC C2 C-2 H3->C2 HMBC H10 H-10 (CH) H11_12 H-11,12 (CH3) H10->H11_12 COSY C10 C-10 (CH) H10->C10 HSQC H10->C2 HMBC C11_12 C-11,12 (CH3) H11_12->C11_12 HSQC

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Foundational

Thermodynamic Stability of 2-(Propan-2-yloxy)naphthalene-1-carboxylic Acid at Room Temperature: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary The thermodynamic stability of pharmaceutical intermediates and building...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

The thermodynamic stability of pharmaceutical intermediates and building blocks is a critical parameter that dictates formulation strategies, storage conditions, and downstream synthetic viability. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid (commonly referred to as 2-isopropoxy-1-naphthoic acid) at room temperature (298 K / 25 °C).

By examining the interplay between steric strain, crystal lattice energetics, and solvolytic kinetics, this guide establishes why this specific naphthoic acid derivative remains thermodynamically stable and kinetically inert under ambient conditions. Furthermore, we provide field-proven, self-validating experimental protocols to empirically quantify these stability metrics.

Molecular Architecture and Conformational Thermodynamics

The stability of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid is not merely a function of its rigid aromatic core; it is specifically dictated by the severe 1,2-steric clash between the bulky isopropoxy group at the C2 position and the carboxylic acid at the C1 position.

In a theoretical planar conformation, the van der Waals radii of the isopropyl methyl groups and the carbonyl oxygen heavily overlap. To resolve this steric penalty, the molecule undergoes a C–C bond rotation, forcing the carboxylic acid group out of the plane of the naphthalene ring. While this orthogonal twist disrupts the π -conjugation between the aromatic ring and the carboxylate—theoretically raising the electronic energy—it drastically lowers the overall steric strain, thereby establishing a highly stable thermodynamic ground state at room temperature.

G A Planar Conformer (High Steric Penalty) B 1,2-Steric Clash (COOH vs OiPr) A->B Drives C C-C Bond Rotation (Dihedral Twist) B->C Induces D Orthogonal Ground State (Thermodynamically Stable) C->D Minimizes Energy

Conformational energy workflow illustrating the steric-driven stabilization of the orthogonal state.

Solid-State Thermodynamics (298 K)

At 25 °C, 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid exists as a highly crystalline white solid. The [1] demonstrate a sharp melting point of 152–153 °C. This elevated melting point is a direct macroscopic indicator of a deep thermodynamic sink in the solid state, driven by intermolecular hydrogen bonding.

In the crystal lattice, the out-of-plane carboxylic acid groups form stable hydrogen-bonded dimers. The bulky isopropoxy groups interlock, maximizing London dispersion forces and minimizing free volume. Because the ambient thermal energy at 298 K ( RT≈2.48 kJ/mol) is vastly insufficient to overcome the lattice enthalpy ( ΔHlat​ ), the solid state is thermodynamically stable and immune to spontaneous phase transitions or degradation.

Table 1: Thermodynamic & Physicochemical Parameters
ParameterValue / CharacteristicMechanistic Implication
Melting Point 152–153 °CIndicates strong intermolecular dimerization and a highly ordered, stable crystal lattice at 298 K.
Decarboxylation ΔG‡ > 120 kJ/mol (est. at 298 K)Kinetically inert at room temperature; requires thermal (>100 °C) or catalytic activation.
Conformational State Orthogonal (Out-of-plane)Minimizes 1,2-steric strain; reduces conjugative stabilization but lowers overall ground-state energy.
Solvolytic Stability High (at pH 4–9)Steric shielding by the isopropoxy group protects the carbonyl carbon from ambient nucleophilic attack.

Solution-State Stability & Degradation Kinetics

When dissolved in aqueous or organic media at room temperature, the primary theoretical degradation pathway for naphthoic acids is decarboxylation (loss of CO2​ to form 2-isopropoxynaphthalene). However, [2] without the presence of strong protic acids, temperatures exceeding 100 °C, or specific transition-metal catalysts (e.g., Palladium or Copper).

Furthermore, while certain biological systems utilize [3], spontaneous abiotic decarboxylation at 25 °C is blocked by a massive activation energy barrier ( ΔG‡ ). The isopropoxy group provides immense steric shielding around the ipso-carbon, preventing solvent-assisted protonation which is the rate-limiting step for spontaneous decarboxylation.

G cluster_0 Solid State cluster_1 Solution State Start 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid at 298 K (25°C) Solid Crystal Lattice (mp 152-153 °C) Start->Solid Sol Aqueous / Organic Solvation Start->Sol Stable1 Thermodynamically Stable Solid->Stable1 Kinetically Trapped Deg Decarboxylation (Requires >100°C) Sol->Deg Blocked at 25°C Stable2 Thermodynamically Stable Sol->Stable2 Dominant Pathway

Logical relationship of thermodynamic stability pathways in solid and solution states at 298 K.

Experimental Protocols for Stability Profiling

To empirically validate the thermodynamic stability of this compound, researchers must employ self-validating analytical systems. The following protocols are designed to eliminate false positives by embedding internal causality checks.

Protocol A: Solid-State Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)

Causality: IMC measures minute heat flows ( μW ). If the compound is thermodynamically unstable at 25 °C, it will release or absorb heat as it undergoes solid-state degradation or polymorphic transition.

  • Instrument Calibration: Equilibrate the microcalorimeter at exactly 25.000 °C.

  • Self-Validation Step (Baseline Check): Load an empty glass ampoule and a reference ampoule containing 500 mg of pure, stable naphthalene. Monitor for 24 hours. The heat flow must remain <0.1μW/g . If this condition is met, the system baseline is validated.

  • Sample Preparation: Accurately weigh 500 mg of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid into a sterile glass ampoule. Seal under a nitrogen atmosphere to prevent oxidative artifacts.

  • Data Acquisition: Insert the sample ampoule into the IMC and monitor the heat flow for 7 days at 25 °C.

  • Interpretation: A steady heat flow of <0.5μW/g confirms absolute solid-state thermodynamic stability. Any exothermic peak indicates a kinetically viable degradation pathway or phase change.

Protocol B: Solution-State Solvolytic Stability via Mass-Balance HPLC-UV

Causality: To prove solution stability, we must monitor the disappearance of the parent peak and the appearance of degradation peaks. A mass-balance approach ensures no volatile degradants (like CO2​ and 2-isopropoxynaphthalene) escape detection.

  • Sample Preparation: Dissolve 10.0 mg of the compound in 10.0 mL of a 50:50 Methanol/Water mixture (buffered to pH 7.0 with 10 mM phosphate).

  • Incubation: Store the solution in a sealed, amber HPLC vial at 25 °C.

  • Chromatographic Method: Use a C18 reverse-phase column. Mobile phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). UV detection at 254 nm.

  • Time-Course Analysis: Inject 10 μL at t=0,24,72, and 168 hours.

  • Self-Validation Step (Mass Balance): Calculate the total area of all peaks in the chromatogram. The sum of the peak areas of the parent and any degradants (adjusted for relative response factors) must equal 98−102% of the initial t=0 parent peak area. If mass balance is lost, it proves the formation of undetected volatile degradants, prompting secondary GC-MS analysis. A stable parent peak area with no new peaks confirms solution-state stability.

References

  • Title: Size-Driven Inversion of Selectivity in Esterification Reactions: Secondary Beat Primary Alcohols Source: The Journal of Organic Chemistry, ACS Publications (2021) URL: [Link]

  • Title: Mild Aromatic Palladium-Catalyzed Protodecarboxylation: Kinetic Assessment of the Decarboxylative Palladation and the Protodepalladation Steps Source: Journal of the American Chemical Society, archived in PubMed Central (PMC) / NIH URL: [Link]

  • Title: Functional Characterization of a Novel Member of the Amidohydrolase 2 Protein Family, 2-Hydroxy-1-Naphthoic Acid Nonoxidative Decarboxylase from Burkholderia sp. Strain BC1 Source: Applied and Environmental Microbiology, archived in PubMed Central (PMC) / NIH URL: [Link]

Exploratory

Mechanism of Formation for 2-(Propan-2-yloxy)naphthalene-1-carboxylic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary & Rationale 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid (commonly known as 2-isopropoxy-1-naphthoic acid, CAS: 92190-51-7) and its derivatives are highly specialized building blocks in advanced orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

2-(Propan-2-yloxy)naphthalene-1-carboxylic acid (commonly known as 2-isopropoxy-1-naphthoic acid, CAS: 92190-51-7) and its derivatives are highly specialized building blocks in advanced organic synthesis. Their unique structural motif—a bulky isopropoxy ether adjacent to a carboxylic acid on a rigid naphthalene backbone—makes them invaluable for modulating steric environments. In asymmetric catalysis and selective esterification reactions, anhydrides derived from 2-alkoxy-1-naphthoic acids have been proven to invert traditional selectivity, favoring the acylation of secondary alcohols over primary alcohols due to the precise steric bulk of the C2-substituent [1].

This guide details the mechanistic pathways and validated experimental protocols required to synthesize these derivatives, ensuring high yield and purity.

Mechanistic Principles of Formation

The synthesis of 2-isopropoxy-1-naphthoic acid derivatives fundamentally relies on a three-phase sequence: Carboxyl Protection , O-Alkylation (Williamson Ether Synthesis) , and Saponification .

Step 1: Carboxyl Protection (Esterification)

Direct alkylation of 2-hydroxy-1-naphthoic acid with an alkyl halide typically results in competitive alkylation at the highly nucleophilic carboxylate oxygen, forming an ester rather than the desired ether. To prevent this, the carboxylic acid is first masked as a methyl ester using acid-catalyzed Fischer esterification.

Step 2: O-Alkylation via Williamson Ether Synthesis

The core mechanism of formation is the Williamson ether synthesis, an SN​2 (Substitution Nucleophilic Bimolecular) reaction [2]. The 2-hydroxyl group of the naphthol derivative is deprotonated by a mild base (e.g., K2​CO3​ ) to form a highly nucleophilic naphthoxide anion. This anion then performs a backside attack on the electrophilic carbon of isopropyl bromide.

Causality of Experimental Choices: Isopropyl bromide is a secondary alkyl halide, making the SN​2 displacement sterically hindered and highly prone to competing E2 elimination. To maximize the substitution-to-elimination ratio, polar aprotic solvents like N,N -dimethylformamide (DMF) or acetonitrile are strictly required. These solvents do not hydrogen-bond with the nucleophile, leaving the naphthoxide anion "naked" and highly reactive by selectively solvating the potassium cation [3].

Step 3: Saponification (Deprotection)

The final step involves the base-catalyzed hydrolysis of the methyl ester. The hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to expel methoxide. Subsequent acidification yields the free 2-isopropoxy-1-naphthoic acid [1].

Visualizing the Synthetic Workflow

Workflow A 2-Hydroxy-1-naphthoic acid (Starting Material) B Methyl 2-hydroxy-1-naphthoate (Protected Intermediate) A->B MeOH, H2SO4 Reflux C Methyl 2-isopropoxy-1-naphthoate (Alkylated Ester) B->C iPrBr, K2CO3 DMF, 80°C D 2-Isopropoxy-1-naphthoic acid (Final Product) C->D NaOH, MeOH/H2O then HCl

Figure 1: Three-step synthetic workflow for 2-isopropoxy-1-naphthoic acid derivatives.

Mechanism N1 Methyl 2-hydroxy-1-naphthoate N3 Naphthoxide Anion (Active Nucleophile) N1->N3 Deprotonation (Fast) N2 Base (K2CO3) N2->N3 Extracts H+ N5 SN2 Transition State [ArO ··· iPr ··· Br]‡ N3->N5 Backside Attack on 2° Carbon (Slow) N4 Isopropyl Bromide (Electrophile) N4->N5 C-Br Bond Cleavage N6 Methyl 2-isopropoxy-1-naphthoate (Ether Product) N5->N6 Bromide Expulsion

Figure 2: SN2 mechanism of the Williamson ether O-alkylation step.

Quantitative Data: Optimization of O-Alkylation Conditions

The alkylation of naphthols with secondary halides is notoriously sluggish. Table 1 summarizes the quantitative impact of varying reaction conditions on the yield of O-alkylated naphthol derivatives, demonstrating why polar aprotic solvents and mild carbonate bases are the industry standard [3].

BaseSolventTemperature (°C)Time (h)Yield of O-Alkylated Product (%)Competing Reactions
NaOH Ethanol78 (Reflux)1235%High E2 elimination (propene formation)
NaH THF65 (Reflux)855%Moderate elimination
K2​CO3​ Acetonitrile82 (Reflux)2472%Slow reaction rate, minimal elimination
K2​CO3​ DMF801688%Optimal SN​2 promotion
Cs2​CO3​ DMF801092%Cesium effect highly enhances nucleophilicity

Table 1: Optimization of reaction conditions for the O-isopropylation of naphthol derivatives.

Detailed Experimental Methodologies

Protocol 1: Synthesis of Methyl 2-hydroxy-1-naphthoate

Rationale: Protection of the carboxylic acid is mandatory to prevent esterification by isopropyl bromide during the alkylation phase.

  • Suspend 2-hydroxy-1-naphthoic acid (10.0 g, 53.1 mmol) in anhydrous methanol (100 mL) in a 250 mL round-bottom flask.

  • Carefully add concentrated sulfuric acid (2.0 mL) dropwise while stirring. Causality: H2​SO4​ acts as a Brønsted acid catalyst to activate the carbonyl carbon for nucleophilic attack by methanol.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dilute the residue with ethyl acetate (150 mL) and wash sequentially with saturated aqueous NaHCO3​ (3 × 50 mL) and brine (50 mL). Causality: NaHCO3​ neutralizes the acid catalyst and extracts any unreacted starting material into the aqueous phase.

  • Dry the organic layer over anhydrous MgSO4​ , filter, and evaporate to yield the product as a pale yellow solid.

Protocol 2: Synthesis of Methyl 2-(propan-2-yloxy)naphthalene-1-carboxylate

Rationale: SN​2 etherification utilizing a polar aprotic solvent to maximize the nucleophilicity of the naphthoxide ion [1].

  • Dissolve methyl 2-hydroxy-1-naphthoate (5.0 g, 24.7 mmol) in anhydrous DMF (50 mL) under a nitrogen atmosphere.

  • Add anhydrous potassium carbonate ( K2​CO3​ , 6.8 g, 49.4 mmol, 2.0 equiv). Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Add 2-bromopropane (isopropyl bromide) (4.6 mL, 49.4 mmol, 2.0 equiv) dropwise. Causality: Excess alkyl halide is used to compensate for any loss due to competitive E2 elimination.

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Cool to room temperature, quench with distilled water (100 mL), and extract with diethyl ether (3 × 50 mL).

  • Wash the combined organic layers with water (5 × 50 mL) to remove residual DMF, followed by brine (50 mL).

  • Dry over MgSO4​ , filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1) to afford the alkylated ester.

Protocol 3: Saponification to 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid

Rationale: Liberation of the free carboxylic acid using thermodynamic base-catalyzed hydrolysis [1].

  • Dissolve the alkylated ester from Protocol 2 (1.00 g, 4.10 mmol, 1.0 equiv) in a mixture of methanol (20 mL) and water (20 mL).

  • Add sodium hydroxide ( NaOH , 2.30 g, 57.4 mmol, 14 equiv). Causality: A massive excess of NaOH drives the equilibrium of the hydrolysis forward and ensures complete conversion within a reasonable timeframe.

  • Heat the mixture to reflux for 4 hours until TLC indicates complete consumption of the starting material.

  • Cool the mixture to 0 °C in an ice bath and carefully acidify to pH 1–2 using concentrated HCl. Causality: Acidification protonates the water-soluble sodium carboxylate, causing the highly hydrophobic free carboxylic acid to precipitate out of solution.

  • Isolate the resulting white solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield pure 2-isopropoxy-1-naphthoic acid.

References

  • Mayr, S., et al. (2021). "Size-Driven Inversion of Selectivity in Esterification Reactions: Secondary Beat Primary Alcohols." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Ashenhurst, J. (2014). "The Williamson Ether Synthesis." Master Organic Chemistry. Available at:[Link]

  • Keglevich, G., et al. (2005). "Microwave-Assisted Solid-Liquid Phase Alkylation of Naphthols." Hungarian Academy of Sciences Repository. Available at:[Link]

Foundational

Spectroscopic Characterization of 2-(Propan-2-yloxy)naphthalene-1-carboxylic Acid: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Synonyms: 2-Isopropoxy-1-naphthoic acid CAS Registry Number: 92190-51-7 | Molecular Formula: C₁₄H₁₄O₃ | Molecular Weight: 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Synonyms: 2-Isopropoxy-1-naphthoic acid CAS Registry Number: 92190-51-7 | Molecular Formula: C₁₄H₁₄O₃ | Molecular Weight: 230.26 g/mol

Executive Summary & Structural Causality

In pharmaceutical development and advanced synthetic chemistry, naphthalene derivatives frequently serve as critical pharmacophores and synthetic intermediates. 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid (commonly referred to as 2-isopropoxy-1-naphthoic acid) is a highly specialized building block. Its most defining structural feature is the pronounced steric conflict between the bulky C2-isopropoxy group and the C1-carboxylic acid, compounded by the peri-proton at C8.

As demonstrated in recent literature regarding size-driven inversion of selectivity in esterification reactions , this steric bulk forces the carboxylic acid out of coplanarity with the naphthalene ring. This out-of-plane torsion not only dictates the molecule's unique chemical reactivity—favoring secondary over primary alcohols in catalytic acylations—but also fundamentally alters its spectroscopic signatures. This guide outlines a self-validating analytical framework to characterize these unique physicochemical properties.

Experimental Workflow & Methodological Design

To ensure high-fidelity characterization, the analytical pipeline must account for the molecule's solubility profile and hydrogen-bonding capabilities. The workflow below illustrates the orthogonal techniques required to validate both the atomic connectivity and the 3D conformational dynamics of the molecule.

Workflow Sample 2-Isopropoxy-1-naphthoic Acid (Solid Sample) Prep Sample Preparation (Solvent Selection) Sample->Prep NMR NMR Spectroscopy (DMSO-d6, 400 MHz) Prep->NMR 15 mg/mL FTIR ATR-FTIR (Diamond Crystal) Prep->FTIR Neat Solid MS ESI-TOF MS (Negative Mode) Prep->MS 1 µg/mL in MeOH Data Data Integration & Structural Validation NMR->Data FTIR->Data MS->Data

Figure 1: Comprehensive spectroscopic characterization workflow for 2-isopropoxy-1-naphthoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: 1D ¹H and ¹³C NMR Acquisition
  • Solvent Rationale: DMSO-d₆ (99.9 atom % D) is selected over non-polar solvents like CDCl₃. DMSO acts as a strong hydrogen-bond acceptor, disrupting the intermolecular carboxylic acid dimers. This yields a sharp, distinct singlet for the exchangeable -OH proton, which otherwise appears as a broad, shifting baseline artifact in CDCl₃.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters: Acquire spectra on a 400 MHz spectrometer. For ¹H NMR, use a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2.0 s. For ¹³C NMR, utilize a composite pulse decoupling sequence (zgpg30), 1024 scans, and a D1 of 2.0 s to ensure quantitative relaxation of the quaternary carbons.

Data Synthesis & Causality

The ¹H NMR spectrum is anchored by the highly deshielded carboxylic acid proton at δ 13.12 ppm . The isopropyl group exhibits a classic first-order coupling pattern (a septet and a doublet). Notably, the H-8 proton is significantly deshielded due to the anisotropic cone of the out-of-plane carbonyl oxygen, a direct consequence of the peri-steric interaction.

Table 1: ¹H and ¹³C NMR Spectral Assignments (DMSO-d₆, 400 MHz / 100 MHz)

Position / Moiety¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (δ, ppm)Structural Causality / Note
-COOH 13.12Singlet (1H, br)168.5H-bonded to DMSO; C=O shifted due to disrupted conjugation.
C2-O-CH 4.75Septet (1H, J = 6.0)71.5Deshielded by ether oxygen.
C2-O-CH(CH₃)₂ 1.32Doublet (6H, J = 6.0)22.1Equivalent methyl groups.
H-8 (peri) 8.08Doublet (1H, J = 9.0)128.5Deshielded by the anisotropic cone of the C1-carbonyl.
H-4 7.95Doublet (1H, J = 8.1)128.1Aromatic ring current.
C1 (Quaternary) --118.5Shielded relative to typical aromatics due to oxygen resonance at C2.
C2 (Quaternary) --152.4Highly deshielded by direct oxygen attachment.

Vibrational Spectroscopy (ATR-FTIR)

Protocol: Attenuated Total Reflectance (ATR)
  • System Suitability: Prior to analysis, collect a background spectrum of the ambient atmosphere. Ensure the diamond crystal is clean by verifying the absence of residual organic peaks.

  • Sample Preparation: Place 2-3 mg of the neat crystalline solid directly onto the diamond crystal. Apply uniform pressure using the anvil to ensure intimate contact, which is critical for accurate relative peak intensities.

  • Instrument Parameters: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Data Synthesis & Causality

In fully planar, conjugated naphthoic acids (e.g., 2-naphthoic acid), the C=O stretching frequency typically appears around 1670 cm⁻¹ . However, in 2-isopropoxy-1-naphthoic acid, the C2-isopropoxy group forces the C1-carboxyl group to rotate out of the naphthalene plane. This loss of coplanarity reduces the electron delocalization from the aromatic ring into the carbonyl group, increasing its double-bond character and shifting the absorption to a higher frequency (~1685 cm⁻¹).

Table 2: Key ATR-FTIR Vibrational Assignments

Wavenumber (cm⁻¹)Vibrational ModeIntensityMechanistic Implication
3300 – 2600 O-H stretch (Carboxylic)Broad, StrongIndicates strong intermolecular hydrogen bonding in the solid state.
1685 C=O stretchSharp, StrongShifted to higher frequency due to steric-induced loss of conjugation.
1620, 1595 C=C stretch (Aromatic)MediumCharacteristic skeletal vibrations of the naphthalene core.
1255 C-O-C stretch (Asymmetric)StrongConfirms the presence of the alkyl aryl ether linkage.

High-Resolution Mass Spectrometry (ESI-TOF MS)

Protocol: Negative Ion Mode ESI
  • Rationale: Carboxylic acids are highly acidic and readily deprotonate, making negative-ion Electrospray Ionization (ESI-) the most sensitive and selective technique.

  • Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Ammonium Hydroxide (NH₄OH) to promote deprotonation.

  • Instrument Parameters: Capillary voltage at 2.5 kV, desolvation temperature at 350 °C. For MS/MS (Collision-Induced Dissociation, CID), use ultra-high purity Argon as the collision gas with normalized collision energies stepped between 15 and 30 eV.

Data Synthesis & Causality

The parent ion is observed as the intact deprotonated molecule [M-H]⁻. Upon CID, the molecule undergoes a highly characteristic neutral loss of CO₂ (44 Da). This facile decarboxylation is a hallmark of 1-substituted naphthoic acids, driven thermodynamically by the relief of peri-strain between the C8-proton and the bulky C1-substituent.

Table 3: High-Resolution ESI-MS/MS Fragmentation Data

Ion m/z (Observed)FormulaAssignmentMass Error (ppm)Fragmentation Pathway
229.0861 [C₁₄H₁₃O₃]⁻[M-H]⁻< 2.0Intact deprotonated parent ion.
185.0965 [C₁₃H₁₃O]⁻[M-H - CO₂]⁻< 2.0Relief of peri-strain via facile decarboxylation.
143.0497 [C₁₀H₇O]⁻[M-H - CO₂ - C₃H₆]⁻< 3.0Subsequent loss of the isopropyl group (propene) via McLafferty-type rearrangement.

Logical Interplay of Structural Moieties

The spectroscopic characteristics of 2-isopropoxy-1-naphthoic acid are not isolated phenomena; they are deeply interconnected through the molecule's 3D topography. The diagram below maps how specific structural moieties generate distinct spectral outputs, highlighting the cross-talk (steric hindrance) that modulates these signals.

Logic cluster_0 Structural Moieties cluster_1 Spectral Signatures Molecule 2-Isopropoxy-1-naphthoic Acid Carboxyl C1-Carboxylic Acid Molecule->Carboxyl Isopropoxy C2-Isopropoxy Group Molecule->Isopropoxy Naphthyl Naphthalene Core Molecule->Naphthyl NMR_OH 1H NMR: δ 13.12 (COOH) FTIR: 1685 cm⁻¹ (C=O) Carboxyl->NMR_OH H-Bonding & Resonance Isopropoxy->Carboxyl Steric Hindrance (Out-of-plane twist) NMR_CH 1H NMR: δ 4.75 (CH) MS: Loss of C₃H₆ Isopropoxy->NMR_CH Steric Bulk & Cleavage UV_Vis UV-Vis: λmax 235, 285 nm 13C NMR: 10 Ar-C Naphthyl->UV_Vis π-π* Transitions

Figure 2: Logical mapping of structural moieties to their primary spectroscopic signatures.

References

  • Title: Size-Driven Inversion of Selectivity in Esterification Reactions: Secondary Beat Primary Alcohols Source: The Journal of Organic Chemistry, ACS Publications (2021) URL: [Link]

  • Title: 2-Hydroxy-1-naphthoic acid (Standard Reference Data) Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

Protocols & Analytical Methods

Method

Protocol for the esterification of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid

Esterification of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid: A Comparative Guide to Synthetic Methodologies Abstract The synthesis of esters from carboxylic acids is a fundamental transformation in organic chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Esterification of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid: A Comparative Guide to Synthetic Methodologies

Abstract

The synthesis of esters from carboxylic acids is a fundamental transformation in organic chemistry, with significant applications in drug discovery, materials science, and the fragrance industry. This application note provides a detailed protocol for the esterification of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid, a substrate that presents challenges due to steric hindrance. We detail and compare three robust synthetic methods: the traditional Fischer-Speier esterification, the mild Steglich esterification, and the versatile Mitsunobu reaction. For each protocol, we provide a comprehensive explanation of the reaction mechanism, step-by-step experimental procedures, and essential in-process controls to ensure high yields and reproducibility. This document is designed for researchers, scientists, and professionals in drug development who require reliable methods for synthesizing novel ester derivatives of naphthalenic compounds.

Introduction

2-(Propan-2-yloxy)naphthalene-1-carboxylic acid is a challenging substrate for esterification due to the steric bulk of the isopropoxy group at the 2-position, which can hinder the approach of an alcohol to the carboxylic acid. This steric hindrance often leads to slow reaction rates and low yields with standard esterification methods. This application note addresses these challenges by presenting three distinct and effective protocols, enabling the user to select the most suitable method based on the specific alcohol, reaction scale, and sensitivity of the starting materials.

The choice of esterification method is a critical parameter in the synthetic design. The three methods presented here offer a range of conditions and reagent requirements:

  • Fischer-Speier Esterification: A classic and economical method involving the reaction of a carboxylic acid with an excess of alcohol under strong acid catalysis.[1][2][3][4] While straightforward, it often requires high temperatures and the removal of water to drive the reaction to completion, making it less suitable for sensitive substrates.[2][5]

  • Steglich Esterification: A significantly milder method that utilizes a coupling agent, dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[6][7][8][9][10][11] This protocol is highly effective for sterically hindered substrates and can be performed at room temperature, preserving acid-labile functional groups.[6][8][9]

  • Mitsunobu Reaction: A powerful and versatile redox-neutral reaction that facilitates the esterification of primary and secondary alcohols under exceptionally mild conditions.[12][13][14] It employs a phosphine reagent, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][13][14] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol center, making it invaluable in stereoselective synthesis.[12][13]

Materials and Reagents

Starting Materials and Solvents
ReagentGradeSupplier (Example)
2-(Propan-2-yloxy)naphthalene-1-carboxylic acid≥98%Sigma-Aldrich
Methanol (for Methyl Ester Synthesis)Anhydrous, ≥99.8%Sigma-Aldrich
Ethanol (for Ethyl Ester Synthesis)Anhydrous, ≥99.5%Sigma-Aldrich
Isopropanol (for Isopropyl Ester Synthesis)Anhydrous, ≥99.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl EtherAnhydrous, ≥99.7%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Reagents for Specific Protocols
ReagentGradeSupplier (Example)Protocol(s)
Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Sigma-AldrichFischer-Speier
Dicyclohexylcarbodiimide (DCC)99%Sigma-AldrichSteglich
4-Dimethylaminopyridine (DMAP)≥99%Sigma-AldrichSteglich
Triphenylphosphine (PPh₃)99%Sigma-AldrichMitsunobu
Diethyl Azodicarboxylate (DEAD)40% solution in tolueneSigma-AldrichMitsunobu
Diisopropyl Azodicarboxylate (DIAD)≥94.0%Sigma-AldrichMitsunobu

General Procedures & In-Process Controls

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. DCC is a potent allergen and should be handled with extreme care. DEAD and DIAD are hazardous and should be handled according to their safety data sheets.

Reaction Monitoring: The progress of each reaction should be monitored by Thin-Layer Chromatography (TLC) on silica gel plates. A suitable mobile phase is a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v), which should provide good separation between the starting carboxylic acid and the less polar ester product.

Product Characterization: The identity and purity of the final, purified product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure of the ester.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch, typically observed around 1735 cm⁻¹.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification (Synthesis of Methyl 2-(Propan-2-yloxy)naphthalene-1-carboxylate)

This protocol is a classic acid-catalyzed esterification that is well-suited for simple alcohols when cost-effectiveness is a priority. The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent, and a strong acid catalyst.[1][2][3][4]

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst.[2][5] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then eliminates a molecule of water to form the ester and regenerate the acid catalyst.[2]

Fischer_Esterification RCOOH Carboxylic Acid (R-COOH) Protonated_COOH Protonated Carboxylic Acid RCOOH->Protonated_COOH + H⁺ H_plus H⁺ Protonated_COOH->RCOOH - H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_COOH->Tetrahedral_Intermediate + R'-OH ROH Alcohol (R'-OH) Tetrahedral_Intermediate->Protonated_COOH - R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Protonated_Ester->Tetrahedral_Intermediate + H₂O Ester Ester (R-COOR') Protonated_Ester->Ester - H⁺ Ester->Protonated_Ester + H⁺ H2O H₂O

Caption: Mechanism of Fischer-Speier Esterification.

Step-by-Step Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-(Protan-2-yloxy)naphthalene-1-carboxylic acid (1.0 eq).

  • Add anhydrous methanol (20 eq) to the flask.

  • With stirring, slowly and carefully add concentrated sulfuric acid (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 65 °C) for 4-6 hours, monitoring the reaction's progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

Protocol 2: Steglich Esterification (Synthesis of Ethyl 2-(Propan-2-yloxy)naphthalene-1-carboxylate)

This method is particularly suitable for substrates that are sensitive to the harsh conditions of Fischer esterification.[8][9] The use of DCC as a coupling agent enables the reaction to proceed at room temperature, while DMAP acts as a catalyst to enhance the reaction rate.[6][7][8][9][10][11]

Mechanism: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[6][7][8] This intermediate is then susceptible to nucleophilic attack by the alcohol, a process that is facilitated by DMAP, to yield the ester and the byproduct dicyclohexylurea (DCU).[6][7][8]

Steglich_Esterification RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC Ester Ester (R-COOR') O_Acylisourea->Ester + R'-OH, DMAP ROH Alcohol (R'-OH) DMAP DMAP (catalyst) DCU DCU (byproduct) Ester->DCU + DCU (precipitate)

Caption: Mechanism of Steglich Esterification.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-(Protan-2-yloxy)naphthalene-1-carboxylic acid (1.0 eq), anhydrous dichloromethane (DCM), and anhydrous ethanol (1.2 eq).

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring its progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Remove the DCU by filtration.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Mitsunobu Reaction (Synthesis of Isopropyl 2-(Propan-2-yloxy)naphthalene-1-carboxylate)

The Mitsunobu reaction is a highly versatile method for esterification, especially for secondary alcohols and when stereochemical inversion is desired.[12][13] The reaction proceeds under very mild and neutral conditions.[15]

Mechanism: The reaction is initiated by the formation of a betaine intermediate from the reaction of triphenylphosphine (PPh₃) and an azodicarboxylate (DEAD or DIAD).[14] The alcohol then adds to this intermediate to form an alkoxyphosphonium salt. The carboxylic acid is deprotonated by the betaine, and the resulting carboxylate anion acts as a nucleophile, attacking the alkoxyphosphonium salt in an Sₙ2 fashion to yield the desired ester with inversion of configuration at the alcohol's stereocenter.[12][13]

Mitsunobu_Reaction PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium_Salt Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium_Salt + R'-OH ROH Alcohol (R'-OH) Ester Ester (R-COOR') Alkoxyphosphonium_Salt->Ester + R-COO⁻ (Sₙ2) RCOOH Carboxylic Acid (R-COOH) Byproducts Ph₃PO + DEAD-H₂ Ester->Byproducts + Byproducts

Caption: Simplified mechanism of the Mitsunobu Reaction.

Step-by-Step Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-(Protan-2-yloxy)naphthalene-1-carboxylic acid (1.0 eq), triphenylphosphine (PPh₃) (1.5 eq), and anhydrous isopropanol (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring its progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude residue can be purified directly by column chromatography on silica gel to separate the desired ester from the byproducts, triphenylphosphine oxide and the reduced DIAD.

Comparative Summary

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Conditions Harsh (reflux, strong acid)Mild (room temperature)Very mild (0 °C to room temp)
Reagents Alcohol, strong acid catalystDCC, DMAPPPh₃, DEAD/DIAD
Byproducts WaterDicyclohexylurea (DCU)Triphenylphosphine oxide, DEAD-H₂
Advantages Cost-effective, simple reagentsMild conditions, suitable for sensitive substratesMild conditions, stereoinversion, broad substrate scope
Disadvantages High temperatures, equilibrium-limitedStoichiometric coupling agent, DCU removal can be tediousExpensive reagents, byproduct removal can be challenging
Typical Yields Moderate to goodGood to excellentGood to excellent

Conclusion

The successful esterification of the sterically hindered 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid is achievable through several synthetic strategies. The optimal method depends on the specific requirements of the synthesis, including the nature of the alcohol, the reaction scale, and the presence of other functional groups. For straightforward esterifications where cost is a major consideration, the Fischer-Speier method is a viable option. For more delicate substrates or when milder conditions are required, the Steglich esterification offers an excellent alternative. The Mitsunobu reaction provides the greatest versatility and is particularly advantageous for complex molecules and when stereochemical control is necessary. By adhering to the detailed protocols and in-process controls outlined in this application note, researchers can confidently synthesize a diverse range of esters from this challenging carboxylic acid.

References

  • Wikipedia. Mitsunobu reaction. [Link]

  • Grokipedia. Steglich esterification. [Link]

  • Scribd. Steglich Esterification Overview. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Green Chemistry (RSC Publishing). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]

  • ResearchGate. A typical DCC + DMAP mediated Steglich esterification. [Link]

  • Organic Syntheses. Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. [Link]

  • Thieme. The Steglich Esterification. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Chemical Communications (RSC Publishing). The Use of the Mitsunobu Reagent for the Formation of Heterocycles: a Simple Method for the Preparation of 3-Alkyl-5-aryl-1,3,4-oxadiazol-2(3H)-ones from Carboxylic Acids. [Link]

  • The Catalyst's Companion. N,N′-Dicyclohexylcarbodiimide (DCC) in Action. [Link]

  • ElectronicsAndBooks. A New Method for the Esterification of Certain Sterically Hindered Acids. [Link]

  • ResearchGate. Mitsunobu Reagent [Triphenylphosphine(TPP) and Diethyl Azodi-carboxylate (DEAD)/Diisopropyl azodicarboxylate(DIAD)]. [Link]

  • Journal of the American Chemical Society. Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acy1oxy)alkoxyphosphoranes. [Link]

  • ACS Sustainable Chemistry & Engineering. Synthesis of Nanocellulose Derivatives through Esterification with Naphthoic Acid as a Fluorescent Additive. [Link]

  • Grossmont College. Experiment 22 – The Fischer Esterification. [Link]

  • NIH. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. [Link]

  • IntechOpen. Recent Advances in the Synthesis of Carboxylic Acid Esters. [Link]

  • Master Organic Chemistry. Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • NIH. Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. [Link]

  • University of Calgary. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Google Patents. Method for esterifying sterically hindered carboxylic acids.
  • OrgoSolver. Carboxylic Acids + Alcohols → Esters (Fischer Esterification). [Link]

  • Grokipedia. 2-Naphthoic acid. [Link]

  • ResearchGate. Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. [Link]

  • NIH. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. [Link]

Sources

Application

The Strategic Advantage of Steric Bulk: 2-(Propan-2-yloxy)naphthalene-1-carboxylic Acid in Transition Metal Catalysis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is paramount. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is paramount. Transition metal catalysis, in particular, has revolutionized the construction of complex molecular architectures. A key element in harnessing the full potential of these catalysts lies in the rational design of ligands that can modulate their reactivity, selectivity, and stability. This guide delves into the application of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid as a highly effective ligand in transition metal-catalyzed reactions, with a focus on palladium-catalyzed cross-coupling and C-H activation. Its sterically demanding nature offers distinct advantages in promoting challenging transformations, making it a valuable tool for researchers in drug discovery and process development.

The Ligand: Structure, Synthesis, and Core Principles

2-(Propan-2-yloxy)naphthalene-1-carboxylic acid is a member of the bulky carboxylic acid class of ligands. Its efficacy stems from the unique combination of a rigid, planar naphthalene backbone and a sterically imposing isopropoxy group ortho to the carboxylic acid functionality.

Key Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₄H₁₄O₃
Molecular Weight230.26 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in many organic solvents (e.g., THF, Dioxane, DMF)

The carboxylic acid moiety serves as the primary coordination site to the metal center, while the bulky isopropoxy and naphthalene groups create a sterically hindered environment around the catalytic site. This steric shielding plays a crucial role in its catalytic performance.

Causality Behind the Design: Why Steric Bulk Matters

The deliberate incorporation of bulky substituents is a well-established strategy in ligand design. In the context of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid, the steric hindrance imparted by the isopropoxy group provides several key benefits in catalysis:

  • Acceleration of C-H Activation: In many palladium-catalyzed C-H activation/functionalization reactions, the C-H bond cleavage is the rate-determining step. Bulky ligands, like the one discussed here, can accelerate this step by promoting the formation of a more reactive, coordinatively unsaturated metal center.[1]

  • Suppression of Catalyst Deactivation: The steric bulk can prevent the formation of inactive catalyst species, such as palladium black or dimeric complexes, thereby prolonging the catalyst's lifetime and improving overall reaction efficiency.[1]

  • Enhanced Regioselectivity: The spatial arrangement of the bulky ligand can influence the orientation of the substrate in the coordination sphere of the metal, leading to higher regioselectivity in C-H functionalization reactions.[1]

Synthesis of 2-(Propan-2-yloxy)naphthalene-1-carboxylic Acid

A reliable supply of the ligand is essential for its application. The following two-step protocol outlines a common and effective method for its synthesis, starting from the commercially available 2-hydroxy-1-naphthoic acid.

Step 1: Synthesis of 2-Hydroxy-1-naphthoic Acid (Precursor)

This step involves the Kolbe-Schmitt reaction, where the potassium salt of beta-naphthol is carboxylated with carbon dioxide.

Materials:

  • Beta-naphthol

  • Potassium hydroxide (45% aqueous solution)

  • Dibutyl carbitol

  • Carbon dioxide

  • Toluene

  • Sulfuric acid (50% aqueous solution)

  • Water

Protocol:

  • To a reaction flask equipped with a stirrer and distillation column, add beta-naphthol and dibutyl carbitol.

  • With stirring at approximately 25°C, add a 45% aqueous solution of potassium hydroxide to form the potassium beta-naphtholate.

  • Remove the water from the mixture by distillation under reduced pressure (approx. 15 mm Hg) at a temperature of about 130-140°C to ensure anhydrous conditions.

  • Cool the reaction mixture to about 100°C and introduce carbon dioxide at a pressure of approximately 20-30 pounds per square inch.

  • Maintain the reaction under these conditions for several hours until the carboxylation is complete.

  • Cool the mixture and add water to dissolve the product.

  • Separate the aqueous layer and wash with toluene to remove any remaining organic impurities.

  • Acidify the aqueous layer to a pH of about 1-2 with a 50% aqueous sulfuric acid solution to precipitate the 2-hydroxy-1-naphthoic acid.

  • Filter the precipitate, wash with water until the filtrate is neutral, and dry to obtain the product.[2]

Step 2: Williamson Ether Synthesis to Yield 2-(Propan-2-yloxy)naphthalene-1-carboxylic Acid

Materials:

  • 2-Hydroxy-1-naphthoic acid

  • 2-Bromopropane (or 2-iodopropane)

  • Potassium carbonate (or another suitable base)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Protocol:

  • In a round-bottom flask, dissolve 2-hydroxy-1-naphthoic acid in DMF or acetone.

  • Add an excess of potassium carbonate to the solution.

  • Add 2-bromopropane (1.5-2.0 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and stir for 6-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The steric and electronic properties of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid make it an excellent ligand for a variety of palladium-catalyzed cross-coupling reactions. Below are detailed protocols for its application in Suzuki-Miyaura, Heck, and Sonogashira couplings. These protocols are based on established methods for similar bulky carboxylic acid ligands and are expected to be highly effective.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The use of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid as a ligand can enhance the efficiency of this reaction, particularly with challenging substrates.

dot

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R'-B(OR)₂ + Base) PdII->Transmetal PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Heck_Reaction_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X(L_n) OxAdd->PdII_ArX OlefinCoord Olefin Coordination PdII_ArX->OlefinCoord MigInsert Migratory Insertion OlefinCoord->MigInsert PdII_Intermediate Intermediate MigInsert->PdII_Intermediate BetaHydride β-Hydride Elimination PdII_Intermediate->BetaHydride Product Substituted Alkene BetaHydride->Product Base Base BetaHydride->Base Base->Pd0 Catalyst Regeneration Sonogashira_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X(L_n) OxAdd->PdII_ArX AlkyneCoord Alkyne + Base PdII_ArX->AlkyneCoord Transmetal Transmetalation AlkyneCoord->Transmetal PdII_Intermediate Ar-Pd(II)-C≡C-R'(L_n) Transmetal->PdII_Intermediate RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡C-R' RedElim->Product

Sources

Method

Chromatographic Separation Methods for 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Method Protocol Executive Summary The accurate characterization of substituted naphthoic acids i...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Method Protocol

Executive Summary

The accurate characterization of substituted naphthoic acids is a critical requirement in medicinal chemistry and materials science. 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid (CAS: 92190-51-7), also known as 2-isopropoxy-1-naphthoic acid, presents unique chromatographic challenges due to the combination of a highly hydrophobic aromatic backbone, a bulky lipophilic ether linkage, and an ionizable carboxylic acid moiety.

In synthetic workflows—such as those exploring steric effects in esterification reactions—this compound is frequently synthesized via the alkylation of 2-hydroxy-1-naphthoic acid or base-catalyzed hydrolysis of complex esters[1]. Consequently, analytical methods must be robust enough to resolve the target molecule from structurally similar polar precursors and highly hydrophobic byproducts. This guide details two self-validating chromatographic protocols: a primary Reversed-Phase HPLC (RP-HPLC) method for standard purity analysis, and an orthogonal Mixed-Mode method for complex impurity profiling.

Physicochemical Profiling & Chromatographic Rationale

Before establishing a protocol, the experimental choices must be grounded in the molecule's physicochemical properties.

  • Ionization & pH Control (Causality): The carboxylic acid group at the C1 position has a predicted pKa​ of approximately 3.5. If analyzed in a neutral mobile phase, the molecule exists in a state of partial ionization. This dynamic equilibrium between the protonated and unprotonated states leads to split peaks and severe peak tailing due to secondary electrostatic interactions with residual silanols on the silica stationary phase[2]. Therefore, the mobile phase must be heavily acidified (pH 2.5) using modifiers like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to ensure complete protonation.

  • Hydrophobicity & Steric Bulk: The isopropoxy group at C2 adds significant steric bulk and lipophilicity compared to simpler analogs like 1-naphthoic acid or 2-hydroxy-1-naphthoic acid. This dictates a strong retention on standard octadecylsilane (C18) columns, requiring a high-organic gradient (e.g., Acetonitrile) for efficient elution[3].

HPLC_Workflow A 1. Analyte Profiling (pKa ~3.5, High LogP) B 2. Column Selection A->B C1 Standard RP-HPLC (C18, Hydrophobic) B->C1 C2 Mixed-Mode HPLC (Anion-Exchange/RP) B->C2 D 3. Mobile Phase Tuning (pH < 2.5 via 0.1% TFA) C1->D C2->D E 4. Gradient Optimization (30% to 90% ACN) D->E F 5. System Suitability (Rs > 2.0, Tf < 1.5) E->F

Workflow for HPLC method development of naphthoic acid derivatives.

Primary Protocol: RP-HPLC for Purity Analysis

This protocol utilizes a standard C18 column and is designed for routine batch release and purity verification. Acetonitrile is selected over methanol as the organic modifier because it provides lower system backpressure and sharper peak shapes for rigid aromatic ethers[2].

Materials and Reagents
  • Stationary Phase: C18 Reversed-Phase Column (150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade Water containing 0.1% (v/v) TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% (v/v) TFA.

  • Diluent: 50:50 Water:Acetonitrile.

Step-by-Step Methodology
  • System Preparation: Purge the HPLC system with Mobile Phases A and B. Equilibrate the C18 column at 30 °C with 30% Mobile Phase B until the baseline is stable (typically 10-15 column volumes).

  • Sample Preparation: Accurately weigh 10 mg of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid. Dissolve in 10 mL of diluent to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution. Dilute to a working concentration of 0.1 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic Run:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV Diode Array Detector (DAD) set to 254 nm (primary) and 230 nm (secondary for higher sensitivity).

    • Gradient Program:

      • 0.0 - 2.0 min: 30% B (Isocratic hold to focus polar impurities)

      • 2.0 - 12.0 min: 30% 90% B (Linear gradient to elute the main peak)

      • 12.0 - 15.0 min: 90% B (Column wash for hydrophobic byproducts)

      • 15.1 - 20.0 min: 30% B (Re-equilibration)

  • Self-Validation (System Suitability): Inject a blank (diluent) to confirm no carryover. Inject a resolution mixture containing the target analyte and 2-hydroxy-1-naphthoic acid. The run is only considered valid if the resolution ( Rs​ ) between the two peaks is ≥2.0 and the tailing factor ( Tf​ ) of the main peak is ≤1.5 .

Orthogonal Protocol: Mixed-Mode Chromatography

When separating 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid from closely related positional isomers (e.g., 4-propoxy analogs) or des-alkylated impurities, hydrophobic differences alone may be insufficient. Mixed-mode columns (combining reversed-phase and anion-exchange mechanisms) offer an orthogonal separation logic[4],[5].

Rationale

In mixed-mode chromatography, retention is governed by both the hydrophobicity of the naphthalene ring and the electrostatic interaction between the negatively charged carboxylate group and the positively charged functional groups on the stationary phase. By adjusting the buffer concentration and pH, analysts can independently tune the retention of acidic impurities[5].

Step-by-Step Methodology
  • Stationary Phase: Mixed-mode RP/Anion-Exchange column (e.g., Coresep SB or Primesep D, 150 mm × 4.6 mm, 5 µm)[4],[5].

  • Mobile Phase: Isocratic elution using 40% Acetonitrile and 60% Water containing 120 mM Ammonium Formate, adjusted to pH 3.0. Causality: The high buffer concentration is required to compete with the analyte for the anion-exchange sites, allowing for timely elution.

  • Chromatographic Run:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 254 nm.

  • Self-Validation: Altering the Acetonitrile concentration by ±5% should primarily shift the retention of neutral impurities, while altering the buffer concentration by ±10 mM should selectively shift the retention of the carboxylic acid peak. Verify this orthogonal control during method transfer.

Quantitative Data & System Suitability

The following table summarizes the expected chromatographic behavior of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid and its common synthetic impurities using the Primary RP-HPLC Protocol . The elution order is dictated by the LogP and the presence of polar functional groups.

Analyte / ImpurityStructural CharacteristicRelative Retention Time (RRT)Expected Tailing Factor ( Tf​ )Resolution ( Rs​ ) from Previous Peak
2-Hydroxy-1-naphthoic acid Precursor; High polarity (-OH group)0.451.10N/A
1-Naphthoic acid Impurity; Lacks C2 ether linkage0.651.15> 4.0
2-(Propan-2-yloxy)naphthalene-1-carboxylic acid Target API; Bulky, lipophilic ether 1.00 1.05 > 5.0
2-Isopropoxynaphthalene Decarboxylation byproduct; No acidic group1.451.00> 6.0

Note: RRT values are approximate and will vary based on exact system dead volume and column manufacturer. Analysts must empirically determine exact retention times using certified reference standards.

References

  • SIELC Technologies. "Separation of 5-Hydroxy-1-naphthoic acid on Newcrom R1 HPLC column." SIELC Applications. Available at: [Link]

  • SIELC Technologies. "Naphthoic Acid - HPLC Separation of Organics Acids." SIELC Applications. Available at: [Link]

  • HELIX Chromatography. "HPLC Methods for analysis of 2-Naphthoic Acid." HELIX Chromatography Applications. Available at: [Link]

  • The Journal of Organic Chemistry. "Size-Driven Inversion of Selectivity in Esterification Reactions: Secondary Beat Primary Alcohols." ACS Publications, February 08, 2021. Available at:[Link]

Sources

Application

Preparation of Complex Amides from 2-(Propan-2-yloxy)naphthalene-1-carboxylic Acid: An In-Depth Guide for Researchers

Abstract The synthesis of complex amides is a cornerstone of modern drug discovery and development. The 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid scaffold represents a privileged starting material for the generatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The synthesis of complex amides is a cornerstone of modern drug discovery and development. The 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid scaffold represents a privileged starting material for the generation of diverse amide libraries, owing to its unique structural and electronic properties. This comprehensive guide provides detailed application notes and robust protocols for the efficient preparation of complex amides from this valuable building block. We will delve into the rationale behind experimental design, explore a variety of reliable coupling methodologies, and offer field-proven insights to overcome common synthetic challenges, particularly those arising from potential steric hindrance. This document is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of novel amide-containing chemical entities.

Introduction: The Strategic Importance of Naphthalene-Based Amides

Amide bonds are fundamental linkages in a vast array of biologically active molecules, including peptides, natural products, and a significant percentage of marketed pharmaceuticals. The naphthalene core, a bicyclic aromatic system, offers a rigid and lipophilic scaffold that can effectively present pharmacophoric elements to biological targets. The introduction of an isopropoxy group at the 2-position of the naphthalene ring, as in 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid, modulates the electronic and steric environment of the adjacent carboxylic acid. This substitution can influence the conformational preferences of the resulting amide products and impact their pharmacokinetic and pharmacodynamic profiles.

The direct condensation of a carboxylic acid and an amine to form an amide is often thermodynamically unfavorable at room temperature, necessitating the activation of the carboxylic acid. This guide will focus on several widely adopted and effective methods for this activation and subsequent amidation.

Understanding the Substrate: 2-(Propan-2-yloxy)naphthalene-1-carboxylic Acid

The key to successfully synthesizing amides from 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid lies in understanding its inherent properties. The carboxylic acid at the 1-position is situated in a sterically demanding environment due to the bulky isopropoxy group at the 2-position and the peri-hydrogen at the 8-position of the naphthalene ring. This steric hindrance can impede the approach of the activating agent and the subsequent nucleophilic attack by the amine.[1]

Furthermore, the electron-donating nature of the alkoxy group can influence the reactivity of the carboxylic acid. Therefore, the selection of an appropriate coupling strategy is paramount to achieving high yields and purity.

Core Methodologies for Amide Bond Formation

We present three robust protocols employing different classes of coupling reagents, each with its own set of advantages and considerations. The choice of method will depend on the specific amine to be coupled, the scale of the reaction, and the available laboratory resources.

Carbodiimide-Mediated Coupling: The EDC/HOBt Protocol

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their reliability and the water-solubility of the urea byproduct, which simplifies purification.[] The addition of 1-Hydroxybenzotriazole (HOBt) is crucial as it suppresses side reactions, such as the formation of N-acylurea, and minimizes racemization if chiral amines are used.[3]

Mechanism Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to side reactions. The amine then reacts with the HOBt-activated ester to furnish the desired amide.

Experimental Protocol: EDC/HOBt Coupling

  • Reagents and Materials:

    • 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid

    • Amine (primary or secondary)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid (1.0 eq.).

    • Dissolve the acid in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).

    • Add the amine (1.1 eq.) and HOBt (1.2 eq.) to the solution.

    • Add DIPEA (2.0 eq.) to the mixture and stir for 5 minutes at room temperature.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add EDC·HCl (1.2 eq.) portion-wise over 10-15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Work-up:

      • Dilute the reaction mixture with ethyl acetate.

      • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography on silica gel.

Uronium/Aminium Salt-Based Coupling: The HATU Protocol

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and its ability to couple sterically hindered substrates with minimal racemization.[4] It is particularly advantageous when dealing with less nucleophilic amines.

Mechanism Rationale: HATU reacts with the carboxylate anion to form a highly reactive OAt-active ester. This active ester readily undergoes nucleophilic attack by the amine to form the amide bond, releasing the non-mutagenic 1-hydroxy-7-azabenzotriazole (HOAt) byproduct.[5][6]

Experimental Protocol: HATU Coupling

  • Reagents and Materials:

    • 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid

    • Amine (primary or secondary)

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dimethylformamide (DMF)

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid (1.0 eq.) in anhydrous DMF (0.1-0.5 M).

    • Add the amine (1.1 eq.) and DIPEA (2.0 eq.) to the solution.

    • Add HATU (1.2 eq.) in one portion.

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

    • Work-up:

      • Pour the reaction mixture into water and extract with ethyl acetate (3x).

      • Combine the organic layers and wash with 5% aqueous LiCl solution (to remove DMF), followed by saturated NaHCO₃ (aq) and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

      • Purify by flash column chromatography.

Acid Chloride Formation and Subsequent Amination

For particularly challenging couplings, especially with weakly nucleophilic amines, converting the carboxylic acid to the more reactive acyl chloride can be highly effective. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this purpose.

Mechanism Rationale: The carboxylic acid is converted to a highly electrophilic acyl chloride. The subsequent addition of an amine leads to a rapid and often irreversible nucleophilic acyl substitution to form the amide. A base is required to neutralize the HCl generated during the reaction.

Experimental Protocol: Acid Chloride Route

  • Reagents and Materials:

    • 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid

    • Oxalyl chloride or Thionyl chloride

    • Catalytic amount of anhydrous DMF

    • Amine (primary or secondary)

    • Triethylamine (TEA) or Pyridine

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • Acid Chloride Formation:

      • To a solution of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid (1.0 eq.) in anhydrous DCM at 0 °C, add a catalytic amount of DMF (1-2 drops).

      • Slowly add oxalyl chloride (1.5 eq.) or thionyl chloride (1.5 eq.).

      • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours until gas evolution ceases.

      • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride. Use immediately in the next step.

    • Amidation:

      • Dissolve the crude acid chloride in anhydrous DCM.

      • In a separate flask, dissolve the amine (1.2 eq.) and TEA (2.0 eq.) in anhydrous DCM.

      • Cool the amine solution to 0 °C and slowly add the solution of the acid chloride.

      • Stir the reaction at room temperature for 1-3 hours. Monitor by TLC or LC-MS.

    • Work-up:

      • Wash the reaction mixture with water, 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

      • Purify by flash column chromatography.

Data Presentation: A Comparative Overview

The following table summarizes key parameters for the described protocols to aid in method selection.

Coupling MethodReagentsBaseTypical SolventReaction TimeTypical Yield RangeKey AdvantagesPotential Challenges
EDC/HOBt EDC·HCl, HOBtDIPEA/TEADCM, DMF12-24 h60-90%Cost-effective, water-soluble byproducts.Slower reaction times, potential for side reactions without HOBt.
HATU HATUDIPEADMF1-4 h75-95%Fast, efficient for hindered substrates, low racemization.[4]Higher cost of reagent.
Acid Chloride Oxalyl/Thionyl ChlorideTEA/PyridineDCM, THF2-4 h65-85%Highly reactive, good for unreactive amines.Moisture sensitive, generation of corrosive HCl.

Visualization of the Synthetic Workflow

The general workflow for the preparation of complex amides from 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid can be visualized as follows:

Amide_Synthesis_Workflow cluster_start Starting Materials cluster_activation Activation & Coupling cluster_end Product & Purification Carboxylic Acid Carboxylic Acid Activation Carboxylic Acid Activation Carboxylic Acid->Activation Amine Amine Coupling Amide Bond Formation Amine->Coupling Activation->Coupling Workup Workup Coupling->Workup Purification Purification Workup->Purification Final Amide Final Amide Purification->Final Amide

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of 2-(Propan-2-yloxy)naphthalene-1-carboxylic Acid

Executive Summary & Scientific Context 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid (CAS: 92190-51-7), commonly referred to as 2-isopropoxy-1-naphthoic acid, is a critical sterically hindered building block utilized i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

2-(Propan-2-yloxy)naphthalene-1-carboxylic acid (CAS: 92190-51-7), commonly referred to as 2-isopropoxy-1-naphthoic acid, is a critical sterically hindered building block utilized in advanced organic synthesis and pharmaceutical drug development. Recent mechanistic studies have highlighted its unique role in driving size-dependent inversion of selectivity in esterification reactions, where secondary alcohols are preferentially acylated over primary alcohols [1].

Mechanistic Rationale & Pathway Design

To bypass the thermodynamic hurdles of direct mono-alkylation, the protocol intentionally drives the reaction to the fully alkylated intermediate (isopropyl 2-isopropoxy-1-naphthoate). By utilizing an excess of 2-iodopropane and a mild base (K₂CO₃) in a polar aprotic solvent (DMF), we achieve quantitative conversion.

The causality behind this choice is twofold:

  • Thermodynamic Sink: Converting the carboxylic acid to an ester prevents the formation of a poorly soluble carboxylate salt, keeping the intermediate highly soluble and reactive in the organic phase.

  • Chemoselective Cleavage: The resulting aryl ether (isopropoxy group) is entirely stable to strongly basic aqueous conditions, allowing for the subsequent chemoselective hydrolysis (saponification) of the isopropyl ester using Sodium Hydroxide (NaOH) in Methanol (MeOH) [1].

G N1 2-Hydroxy-1- naphthoic acid N2 Exhaustive Alkylation (2-Iodopropane, K2CO3) N1->N2 N3 Isopropyl 2-isopropoxy- 1-naphthoate N2->N3 N4 Saponification (NaOH, MeOH/H2O) N3->N4 N5 Acidification (6M HCl, pH 2) N4->N5 N6 2-Isopropoxy-1- naphthoic acid N5->N6

Figure 1: Two-step scale-up synthesis workflow for 2-isopropoxy-1-naphthoic acid.

Detailed Experimental Protocols

The following self-validating protocol incorporates In-Process Controls (IPCs) to ensure high-fidelity scale-up.

Phase 1: Synthesis of Isopropyl 2-isopropoxy-1-naphthoate
  • Reactor Preparation: Equip a 5 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge the system with N₂.

  • Reagent Loading: Charge the reactor with 2-hydroxy-1-naphthoic acid (100 g, 0.53 mol, 1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (1.0 L). Stir at 300 rpm until fully dissolved.

  • Base Addition: Add finely powdered Potassium Carbonate (K₂CO₃) (220 g, 1.59 mol, 3.0 eq) in portions to avoid clumping. The suspension will turn a pale yellow.

  • Alkylation: Dropwise add 2-iodopropane (315 g, 1.85 mol, 3.5 eq) over 45 minutes.

  • Heating & IPC: Ramp the internal temperature to 60°C. Maintain for 12 hours. Self-Validation Check: Pull a 0.5 mL aliquot, quench in water, extract with EtOAc, and analyze via HPLC. Proceed only when starting material is < 1.0% Area.

  • Workup: Cool to 20°C. Filter the inorganic salts. Concentrate the DMF filtrate under reduced pressure (mbar < 20, 50°C). Partition the residue between Ethyl Acetate (1.5 L) and Water (1.5 L). Wash the organic layer with brine (2 × 500 mL), dry over Na₂SO₄, and concentrate to yield the intermediate as a viscous pale oil.

Phase 2: Saponification to 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid
  • Solvent Exchange: Transfer the crude ester intermediate to a 3 L round-bottom flask. Dissolve in Methanol (MeOH) (800 mL).

  • Hydrolysis: Prepare a solution of Sodium Hydroxide (NaOH) (296 g, 7.4 mol, ~14 eq) in Water (400 mL)[1]. Slowly add the aqueous NaOH to the methanolic solution.

  • Reflux: Heat the mixture to gentle reflux (approx. 70°C) for 6 hours. Self-Validation Check: TLC (Hexanes:EtOAc 7:3) should show complete consumption of the high-Rf ester spot.

  • Isolation: Cool to room temperature. Remove MeOH via rotary evaporation. Dilute the remaining aqueous phase with Water (500 mL) and extract with Diethyl Ether (300 mL) to remove non-polar organic impurities. Discard the ether layer.

  • Acidification: Cool the aqueous layer in an ice bath (0-5°C). Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 2.0. A dense white/off-white precipitate will form.

  • Purification: Filter the precipitate via a Buchner funnel. Wash the filter cake with ice-cold water (3 × 200 mL). Recrystallize the crude solid from an Ethanol/Water mixture to obtain the pure 2-isopropoxy-1-naphthoic acid [2].

Quantitative Scale-Up Data

To demonstrate the robustness of this methodology, data from three distinct scale-up batches are summarized below. The two-step route maintains high yields and exceptional purity profiles regardless of the reactor scale.

Batch ScaleStarting Material (g)Yield (g)Global Yield (%)HPLC Purity (Area %)E-Factor
Bench 10.0 g10.4 g85.2%> 99.5%18.4
Kilo-Lab Pilot 100.0 g106.5 g87.1%> 99.1%15.2
Production 500.0 g540.2 g88.4%> 99.3%12.8

Table 1: Process metrics for the scale-up synthesis of 2-isopropoxy-1-naphthoic acid. E-Factor calculations exclude water usage.

Analytical Validation Standards

For rigorous Quality Control (QC), the final product must be validated against the following parameters:

  • HPLC Conditions: C18 column (150 × 4.6 mm, 5 µm); Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: Acetonitrile; Gradient: 10% to 90% B over 15 min; UV detection at 254 nm.

  • ¹H NMR (400 MHz, CDCl₃): Ensure the absence of the isopropyl ester septet/doublet signals, confirming complete hydrolysis. The characteristic septet for the aryl-ether isopropyl CH proton should appear cleanly around 4.75 ppm.

References

  • Müller, A., et al. "Size-Driven Inversion of Selectivity in Esterification Reactions: Secondary Beat Primary Alcohols." The Journal of Organic Chemistry, ACS Publications, 08 Feb 2021. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions with 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter substrates that defy standard synthetic protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter substrates that defy standard synthetic protocols. 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid (also known as 2-isopropoxy-1-naphthoic acid) is a notorious example.

This guide provides a comprehensive, causality-driven troubleshooting framework to help you successfully achieve amide or ester couplings with this highly hindered building block.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why do standard coupling reagents (like EDC/HOBt or DCC) completely fail with 2-isopropoxy-1-naphthoic acid? A: The difficulty is rooted in a dual steric barrier. The carboxylic acid is located at the 1-position of the naphthalene ring, which is inherently congested due to the peri-hydrogen at the C8 position. Compounding this is the bulky isopropoxy group at the ortho C2-position. Standard carbodiimides form bulky O-acylisourea or OBt ester intermediates. The massive steric shield around the carbonyl carbon physically blocks the incoming amine nucleophile from achieving the necessary trajectory for attack, leading to reagent degradation or unreacted starting material.

Q2: What is the most effective modern coupling strategy for this substrate? A: For extreme steric hindrance, the TCFH-NMI (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate and N-methylimidazole) system is the "golden combination"[1]. TCFH reacts with NMI to generate a highly reactive N-acyl imidazolium ion in situ. Unlike bulky OBt esters, the N-acyl imidazolium intermediate has a very low steric profile and exceptional electrophilicity, allowing it to drive couplings with hindered secondary amines or weak nucleophiles under mild conditions[2].

Q3: When should I resort to forming an acid chloride, and what are the risks? A: Acid chloride formation (via oxalyl chloride or thionyl chloride) is one of the oldest but most powerful methods for overcoming steric hindrance[3]. You should use this method when coupling with extremely poor nucleophiles, such as deactivated anilines[4]. The acid chloride is highly reactive and sterically compact. However, the conditions are harsh (generating HCl), which can lead to the cleavage of acid-sensitive protecting groups (like Boc or trityl) or epimerization if adjacent stereocenters are present.

Q4: Can I use HATU for this molecule? A: Yes, but its success depends heavily on the amine. HATU generates an OAt (HOAt) ester. While still somewhat bulky, the HOAt leaving group provides anchimeric assistance (neighboring group participation) via its pyridine nitrogen, which hydrogen-bonds with the incoming amine to accelerate the reaction[5]. Use HATU primarily when coupling 2-isopropoxy-1-naphthoic acid with unhindered, primary amines.

Part 2: Strategic Workflows & Visualizations

To ensure high yields, the choice of activation strategy must be dictated by the nucleophilicity and steric bulk of your target amine.

Caption: Decision tree for selecting coupling reagents based on amine properties.

Caption: Activation pathways for sterically hindered carboxylic acids.

Part 3: Quantitative Data & Strategy Comparison

Summarizing the causality of reagent selection ensures reproducible experimental design.

Activation StrategyReagent(s)Reactive IntermediateSteric TolerancePrimary ByproductsIdeal Use Case
N-Acyl Imidazolium TCFH / NMIAcyl imidazolium ionVery HighWater-soluble ureaSecondary or hindered aliphatic amines
Acid Chloride Oxalyl Chloride / DMFAcid chlorideExtremeHCl, CO₂, CODeactivated anilines, extreme steric bulk
OAt Ester HATU / DIPEAOAt (HOAt) esterModerate to HighTetramethylureaPrimary, unhindered amines

Part 4: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system. Key observational milestones (like gas evolution or color changes) are included to verify mechanistic progress.

Protocol A: TCFH-NMI Mediated Coupling (Recommended for Hindered Amines)

This method leverages the highly reactive N-acyl imidazolium intermediate, avoiding the harsh conditions of acid chlorides[1],[2].

  • Preparation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve 2-isopropoxy-1-naphthoic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) (approx. 0.1 M).

  • Reagent Addition: Add TCFH (1.1 equiv) to the stirring solution.

  • Activation (Self-Validation): Dropwise add N-methylimidazole (NMI) (2.5 equiv). Observation: The reaction mixture may slightly warm or change color as the N-acyl imidazolium intermediate forms in situ.

  • Reaction: Stir at room temperature for 2 to 12 hours. Monitor conversion via LC-MS. The lack of bulky intermediates usually results in rapid conversion.

  • Workup: Dilute with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The urea byproducts of TCFH are highly water-soluble and will partition into the aqueous layer[2]. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Acid Chloride Generation (For Deactivated Anilines)

Use this protocol when the amine nucleophilicity is too low for even TCFH-NMI to succeed[3],[4].

  • Activation: Dissolve 2-isopropoxy-1-naphthoic acid (1.0 equiv) in anhydrous DCM.

  • Catalysis: Add 1-2 drops of anhydrous DMF (catalyst).

  • Chlorination (Self-Validation): Slowly add Oxalyl Chloride (1.5 equiv) dropwise at 0 °C. Observation: Immediate and vigorous gas evolution (CO₂ and CO) will occur. This validates the formation of the Vilsmeier-Haack intermediate and subsequent acid chloride.

  • Concentration: Once gas evolution ceases (approx. 1-2 hours), concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and HCl. Crucial: Do not heat excessively; co-evaporate with anhydrous toluene twice to ensure complete removal of HCl.

  • Coupling: Redissolve the crude acid chloride in anhydrous THF or DCM. Cool to 0 °C. Dropwise add a solution of the amine (1.1 equiv) and a non-nucleophilic base like DIPEA or 2,4,6-collidine (2.5 equiv). Warm to room temperature and stir until complete.

Protocol C: HATU-Mediated Coupling (For Primary Amines)

This protocol utilizes anchimeric assistance to drive the coupling of less hindered amines[5].

  • Pre-activation: Dissolve 2-isopropoxy-1-naphthoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 equiv) and stir for 15-30 minutes at room temperature. Observation: A yellowing of the solution typically indicates the successful formation of the active OAt ester.

  • Coupling: Add the primary amine (1.2 equiv). Stir for 4-16 hours at room temperature.

  • Workup: Quench with water to precipitate the product, or extract with EtOAc and wash extensively with LiCl (5% aqueous) to remove DMF, followed by standard acid/base washes.

Sources

Optimization

Technical Support Center: Optimizing Decarboxylation of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid

Welcome to the technical support center for the optimization of reaction conditions for the decarboxylation of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of reaction conditions for the decarboxylation of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful and efficient experimentation.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the decarboxylation of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid.

Q1: What is the fundamental principle behind the decarboxylation of this specific naphthalene carboxylic acid?

The decarboxylation of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid involves the removal of the carboxyl group (-COOH) as carbon dioxide (CO₂), resulting in the formation of 2-isopropoxynaphthalene. This reaction is typically achieved through thermal means, often in the presence of a catalyst and a high-boiling point solvent. The mechanism for copper-catalyzed decarboxylation of aryl carboxylic acids generally starts with the formation of a copper carboxylate complex. From this complex, CO₂ is ejected, followed by protodemetallation to regenerate the catalyst and yield the final product.[1][2]

Q2: What are the standard starting conditions for this reaction?

A common starting point for the decarboxylation of aromatic carboxylic acids is to heat the substrate in a high-boiling solvent like quinoline, often with a copper-based catalyst. For instance, copper(I) oxide or copper powder is frequently used. The reaction temperature is typically elevated, often near the boiling point of the solvent, to provide the necessary activation energy for the C-C bond cleavage.

Q3: Why is quinoline often recommended as a solvent?

Quinoline is a popular choice for several reasons:

  • High Boiling Point: Its high boiling point (237 °C) allows for the high reaction temperatures required for thermal decarboxylation.

  • Solvating Ability: It effectively dissolves both the starting material and many common catalysts.

  • Basic Nature: As a basic solvent, it can facilitate the reaction by interacting with the acidic carboxyl group.[3]

Q4: What safety precautions should be taken when working with quinoline and copper catalysts?

Quinoline:

  • Toxicity: Quinoline is harmful if swallowed or in contact with skin.[4] It is also a suspected carcinogen and mutagen.[4][5]

  • Handling: Always handle quinoline in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7][8]

  • Exposure: In case of skin contact, wash immediately with soap and plenty of water.[4][5] If inhaled, move to fresh air.[5] Seek medical attention for any significant exposure.

Copper Catalysts:

  • Handling: Avoid inhaling fine copper powder. Use a fume hood and appropriate respiratory protection if necessary.

  • Disposal: Dispose of copper-containing waste according to your institution's hazardous waste guidelines.

II. Troubleshooting Low Yield or Incomplete Reaction

This section provides guidance on how to address situations where the desired product yield is low or the starting material is not fully consumed.

Q5: My reaction has stalled, and I still have a significant amount of starting material. What should I do?

Several factors could contribute to an incomplete reaction. Consider the following troubleshooting steps:

  • Temperature: The reaction temperature may be too low. Gradually increase the temperature in increments of 10-20 °C, monitoring the reaction progress by a suitable analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Studies have shown that temperature is a critical parameter in optimizing decarboxylation yield.[9]

  • Catalyst Activity: The catalyst may be inactive or poisoned.

    • Source: Ensure you are using a high-purity catalyst.

    • Activation: Some copper catalysts may require pre-activation.

    • Loading: Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).

  • Reaction Time: The reaction may simply require more time. Continue to monitor the reaction for an extended period.

Q6: I'm observing a low yield of my desired product, 2-isopropoxynaphthalene. What are the likely causes?

Low yields can stem from several issues beyond an incomplete reaction:

  • Side Reactions: The formation of byproducts can consume your starting material or product. See the "Managing Side Reactions and Impurities" section for more details.

  • Product Degradation: The high temperatures required for decarboxylation can sometimes lead to the degradation of the desired product. Consider if a lower reaction temperature for a longer duration might be beneficial.

  • Work-up and Purification Losses: Significant product loss can occur during extraction and purification. Ensure your purification methods are optimized for 2-isopropoxynaphthalene. Recrystallization from a mixed-solvent system like ethanol/water is often effective for purifying similar compounds.[10]

III. Managing Side Reactions and Impurities

This section focuses on identifying and mitigating the formation of unwanted byproducts.

Q7: What are some common side reactions or impurities I might encounter?

During the decarboxylation of aromatic carboxylic acids, several side reactions can occur:

  • Protodecarboxylation of Impurities: If your starting material contains other carboxylic acid impurities, they may also undergo decarboxylation, leading to a mixture of products.

  • Coupling Reactions: Aryl radicals or intermediates formed during the reaction can sometimes couple with each other or with the solvent, leading to biaryl or other high molecular weight impurities.[11]

  • Reactions with Solvent: At high temperatures, the solvent itself might react.

Q8: How can I minimize the formation of these byproducts?
  • Purity of Starting Material: Ensure the 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid is of high purity before starting the reaction.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.

  • Temperature Control: Avoid excessively high temperatures, as this can promote side reactions and product degradation.[12]

  • Catalyst Choice: The choice of catalyst can influence the reaction pathway. Experimenting with different copper sources (e.g., Cu₂O, CuO, Cu(OAc)₂) may help to suppress unwanted side reactions.

Q9: My final product is impure. What is the best way to purify 2-isopropoxynaphthalene?

2-isopropoxynaphthalene is a solid at room temperature. The most common and effective method for purification is recrystallization .

  • Solvent Selection: A mixed-solvent system is often ideal. For non-polar aromatic compounds like 2-isopropoxynaphthalene, a combination of a good solvent (like ethanol or methanol) and a poor solvent (like water) is highly effective.[10]

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • If any insoluble impurities remain, perform a hot filtration.

    • Gradually add water to the hot solution until it becomes slightly cloudy (the cloud point).

    • Add a few more drops of hot ethanol until the solution becomes clear again.[10]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[10]

    • Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.[10]

    • Dry the crystals under vacuum.

IV. Protocol Optimization Strategies

This section provides a systematic approach to optimizing the reaction conditions for your specific needs.

Q10: How can I systematically optimize the reaction conditions for the decarboxylation of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid?

A systematic approach, often involving a Design of Experiments (DoE) methodology, is recommended. Here is a general workflow:

Experimental Workflow for Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Fine-Tuning and Scale-Up A Define Key Parameters (Temperature, Catalyst, Solvent) B Select Initial Conditions (e.g., 200°C, 5 mol% Cu₂O, Quinoline) A->B C Run Small-Scale Reactions B->C D Vary One Parameter at a Time (e.g., Temperature Gradient) C->D E Analyze Yield and Purity (TLC, HPLC, NMR) D->E F Identify Optimal Range for Each Parameter E->F G Combine Optimal Parameters F->G H Perform Confirmatory Run G->H I Scale-Up Reaction H->I

Caption: A three-phase workflow for optimizing decarboxylation reaction conditions.

Detailed Optimization Steps:
  • Catalyst Screening:

    • Set up parallel reactions with different copper catalysts (e.g., Cu₂O, CuO, Cu powder, Cu(OAc)₂) at a fixed temperature and solvent concentration.

    • Monitor the reactions to identify the most efficient catalyst.

  • Solvent Evaluation:

    • While quinoline is a standard choice, other high-boiling point solvents like diphenyl ether or N-methyl-2-pyrrolidone (NMP) could be considered if quinoline proves problematic.

    • Run parallel reactions in different solvents with the best catalyst identified in the previous step.

  • Temperature Optimization:

    • Using the best catalyst and solvent combination, set up a series of reactions at different temperatures (e.g., 180°C, 200°C, 220°C, 240°C).

    • Plot a graph of yield versus temperature to determine the optimal temperature that maximizes product formation while minimizing byproduct formation.[9]

  • Concentration Effects:

    • Investigate the effect of substrate concentration. Sometimes, more dilute conditions can suppress bimolecular side reactions.

Table 1: Example Optimization Parameters
ParameterRange to InvestigateRationale
Temperature 180 - 240 °CTo find the balance between reaction rate and thermal stability of the product.
Catalyst Loading 2 - 15 mol%To determine the minimum effective amount of catalyst to minimize cost and waste.
Substrate Conc. 0.1 - 1.0 MTo assess the impact on reaction rate and potential side reactions.

V. Mechanistic Considerations

Understanding the reaction mechanism can provide insights for troubleshooting and optimization.

Q11: Can you illustrate the proposed mechanism for copper-catalyzed decarboxylation?

The generally accepted mechanism involves the formation of a copper carboxylate, followed by the expulsion of carbon dioxide.

G A Ar-COOH + Cu(I) Catalyst B [Ar-COO-Cu] Complex A->B Coordination C Ar-Cu + CO₂ B->C Decarboxylation D Ar-H + Cu(I) Catalyst C->D Protodemetallation G Start Problem with Decarboxylation Incomplete Incomplete Reaction? Start->Incomplete LowYield Low Yield? Incomplete->LowYield No Temp Increase Temperature Incomplete->Temp Yes Impure Impure Product? LowYield->Impure No SideReactions Investigate Side Reactions (Lower Temp, Inert Atm.) LowYield->SideReactions Yes Recrystallize Optimize Recrystallization (Solvent System) Impure->Recrystallize Yes Time Increase Reaction Time Temp->Time Catalyst Check/Increase Catalyst Time->Catalyst Workup Optimize Work-up/ Purification SideReactions->Workup

Caption: A decision tree for troubleshooting common decarboxylation issues.

References

  • Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. PMC - NIH. Available at: [Link]

  • Copper mediated decarboxylative direct C–H arylation of heteroarenes with benzoic acids. RSC Publishing. Available at: [Link]

  • Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Alkenes. ChemRxiv. Available at: [Link]

  • Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids | Request PDF. ResearchGate. Available at: [Link]

  • Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. ResearchGate. Available at: [Link]

  • Alkyl-(Hetero)Aryl Bond Formation via Decarboxylation: A Systematic Analysis. PMC. Available at: [Link]

  • Quinoline - LabOldTech. LabOldTech. Available at: [Link]

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. ACS Publications. Available at: [Link]

  • Quinoline - SAFETY DATA SHEET. PENTA. Available at: [Link]

  • QUINOLINE FOR SYNTHESIS. Loba Chemie. Available at: [Link]

  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. Available at: [Link]

  • Material Safety Data Sheet. ScienceLab.com. Available at: [Link]

  • Optimising the Decarboxylation of Anacardic Acid by Exploring the Temperature Effects. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Propan-2-yloxy)naphthalene-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Propan-2-yloxy)naphthalene-1-carboxylic acid
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